molecular formula C21H21ClN2O3S B8422160 [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester

[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester

Cat. No. B8422160
M. Wt: 416.9 g/mol
InChI Key: NJAHLZZJVRKNSE-UHFFFAOYSA-N
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Patent
US08227622B2

Procedure details

A mixture of sodium iodide (0.0625 mol equiv) in xylene (1.99 rel vol), acetic acid (0.27 rel vol) and acetic anhydride (1.27 mole equiv) was heated to 102.5° C. in vessel 1 with stirring. In vessel 2, acetic anhydride (1.27 mole equiv) was added to a stirred slurry of ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate (1 mole equiv, limiting reagent) in xylene (2.24 rel vol) and acetic acid (0.27 rel vol) at 22° C. After stirring at this temperature for 30 mins, this mixture was added to the contents of reaction vessel 1 over 50 mins maintaining the temperature at 102.5° C. The reaction was held at this temperature for a further 2.5 h. The reaction was cooled to 60° C. and sodium thiosulfate (0.05 mole equiv) and water (0.5 rel vol) were added. After mixing, and allowing the layers to separate, the lower aqueous layer was discarded then the organic layer was distilled under vacuum, removing 1.8 rel vol distillate. The temperature was adjusted to 95° C. and the product precipitated by the addition of heptanes (3 rel vol). The suspension was cooled to 20° C. over 1 h then the solid product was collected by filtration, washed with ethanol (2 rel vol) and dried in vacuo at 40° C. to afford crude ethyl [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate as a solid; 81% yield; purity by UHPLC 98.3 area %.
Quantity
0.0625 mol
Type
reactant
Reaction Step One
Quantity
1.27 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.27 mol
Type
reactant
Reaction Step Two
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Na+].[C:3](OC(=O)C)(=[O:5])[CH3:4].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:26]3[C:25](=[N:27]O)[CH2:24][CH2:23][CH2:22][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]=2[CH3:35])=[CH:13][CH:12]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C1(C)C(C)=CC=CC=1.C(O)(=O)C.O>[C:3]([NH:27][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:26]=1[C:18]([S:17][C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1)=[C:19]([CH3:35])[N:20]2[CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:5])[CH3:4] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.0625 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.27 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.27 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
1 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(N(C=2CCCC(C12)=NO)CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
sodium thiosulfate
Quantity
0.05 mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at this temperature for 30 mins
Duration
30 min
ADDITION
Type
ADDITION
Details
this mixture was added to the contents of reaction vessel 1 over 50 mins
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 102.5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 60° C.
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
to separate
DISTILLATION
Type
DISTILLATION
Details
the organic layer was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
removing 1.8 rel vol distillate
CUSTOM
Type
CUSTOM
Details
was adjusted to 95° C.
CUSTOM
Type
CUSTOM
Details
the product precipitated by the addition of heptanes (3 rel vol)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20° C. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
washed with ethanol (2 rel vol)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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